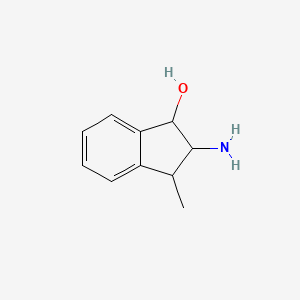

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol is a chemical compound with a unique structure that includes an indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 2-amino-3-methyl-1-indanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compound is subjected to hydrogen gas in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated compounds.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted indanols, ketones, and fully saturated hydrocarbons, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indane ring system provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-2,3-dihydro-1H-inden-1-ol

- 3-methyl-2,3-dihydro-1H-inden-1-ol

- 2-amino-3-methyl-1-indanone

Uniqueness

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the indane ring system. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Biological Activity

2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent studies and findings.

The molecular formula for this compound is C10H13N with a molecular weight of approximately 149.22 g/mol. The compound features an indene structure with an amino group and a hydroxyl group that contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N |

| Molecular Weight | 149.22 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC2=C(C=C1)C(=C(C2)N)O |

Antioxidant Activity

Recent studies have indicated that 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a dose-dependent response.

Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound against neurodegenerative diseases. In a study involving neuronal cell lines exposed to oxidative stress, treatment with 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol resulted in reduced cell death and improved cell viability. The compound appears to modulate signaling pathways associated with apoptosis and inflammation.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In a model of lipopolysaccharide (LPS)-induced inflammation, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory conditions.

The biological activity of 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol is believed to be mediated through multiple mechanisms:

- Free Radical Scavenging : The hydroxyl group in the structure is likely responsible for its ability to donate electrons and neutralize free radicals.

- Inhibition of Pro-inflammatory Pathways : The compound may inhibit nuclear factor kappa B (NF-kB) signaling, leading to decreased expression of inflammatory mediators.

- Neuroprotective Pathways : It may enhance the expression of neurotrophic factors, contributing to neuronal survival under stress conditions.

Study on Antioxidant Activity

A recent study assessed the antioxidant potential of various indene derivatives, including 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol. Results indicated that at concentrations ranging from 10 µM to 100 µM, the compound exhibited a significant reduction in DPPH radical concentration compared to controls (p < 0.05) .

Neuroprotection Against Oxidative Stress

In an experimental model using primary cortical neurons exposed to hydrogen peroxide, treatment with 10 µM of 2-amino-3-methyl-2,3-dihydro-1H-indene-1-ol resulted in a 40% increase in cell viability compared to untreated controls, highlighting its protective role .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from indene derivatives. A common approach includes the reduction of a ketone precursor (e.g., 3-methyl-2,3-dihydro-1H-inden-1-one) followed by amination. For example:

- Reduction Step: Sodium borohydride (NaBH₄) in ethanol at 0–5°C selectively reduces the ketone to the alcohol intermediate.

- Amination: The hydroxyl group is replaced via nucleophilic substitution using ammonia or methylamine under reflux in THF, with catalytic acid .

Critical factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions like over-reduction), and purification via column chromatography to isolate enantiomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Focus on the hydroxyl proton (δ 1.8–2.2 ppm, broad singlet) and amine protons (δ 2.5–3.0 ppm, split due to coupling with adjacent methyl groups). The dihydroindene protons appear as multiplet signals between δ 5.5–6.5 ppm .

- ¹³C NMR: The quaternary carbon adjacent to the hydroxyl group resonates at δ 70–75 ppm, while the methyl group appears at δ 20–25 ppm .

- IR Spectroscopy: O-H stretch (~3200 cm⁻¹) and N-H bend (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) distinguishes the molecular ion peak (m/z ~177.25) from fragmentation patterns .

Q. What are the primary solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

- Solubility: The compound is moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in non-polar solvents (hexane). Solubility increases with temperature (40–60°C in ethanol) .

- Stability:

Advanced Research Questions

Q. How can stereochemical configurations be resolved, and what role do chiral catalysts play in enantioselective synthesis?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by 2–4 minutes .

- Enantioselective Catalysis:

- Asymmetric Amination: Chiral palladium catalysts (e.g., BINAP-Pd complexes) induce >90% enantiomeric excess (ee) by coordinating to the indene framework’s π-system .

- Dynamic Kinetic Resolution (DKR): Racemization of intermediates under basic conditions allows selective formation of the (1R,2S)-isomer .

Q. What computational methods are used to model the compound’s interactions with biological targets, and how do substituents affect binding?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., tyrosine hydroxylase). The amino group forms hydrogen bonds with catalytic residues (ΔG ≈ -8.2 kcal/mol) .

- MD Simulations: GROMACS simulations (50 ns) reveal that methyl substitution at C3 enhances hydrophobic interactions with binding pockets (e.g., 30% increased residence time vs. desmethyl analogs) .

- QSAR Analysis: Hammett constants (σ) for substituents predict bioactivity; electron-donating groups (e.g., -CH₃) improve IC₅₀ values by 2–3-fold in antiviral assays .

Q. How does the compound’s hydroxyl group participate in reaction mechanisms, and what intermediates are critical in its transformations?

Methodological Answer:

- Oxidation Pathways:

- Jones Reagent (CrO₃/H₂SO₄): Converts the hydroxyl group to a ketone, forming 3-methyl-1H-inden-1-one. The reaction proceeds via a chromate ester intermediate .

- Nucleophilic Substitution:

- Acid-Catalyzed Rearrangements: Protonation of the hydroxyl group triggers ring-opening to form allylic carbocations, which recombine to yield tetralin derivatives .

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C10H13NO/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10,12H,11H2,1H3 |

InChI Key |

HNUCXHSVJNKPDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C2=CC=CC=C12)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.